2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Description
This compound is a pyrazole derivative featuring a 1-ethyl substituent, a thiophen-3-yl group at the 3-position, and an ethanamine side chain at the 5-position. Pyrazole cores are widely explored in medicinal chemistry due to their hydrogen-bonding capacity and structural rigidity. The ethanamine chain may contribute to solubility and serve as a handle for further functionalization .
Properties
IUPAC Name |
2-(2-ethyl-5-thiophen-3-ylpyrazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-2-14-10(3-5-12)7-11(13-14)9-4-6-15-8-9/h4,6-8H,2-3,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWUISHVFNLFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CSC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine is a novel organic compound that integrates a pyrazole ring with a thiophene moiety, linked to an ethyl amine group. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. The compound's biological profile is informed by the known activities of similar pyrazole and thiophene derivatives, which have been widely studied for their therapeutic potential.
Chemical Structure and Properties
The chemical formula for this compound can be expressed as C₁₁H₁₃N₃S, with a molecular weight of approximately 223.31 g/mol. The presence of the pyrazole and thiophene rings enhances the compound's reactivity and interaction with biological targets.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
1. Antimicrobial Activity
Pyrazole derivatives are known for their antimicrobial properties. Studies have shown that compounds like this compound could potentially inhibit the growth of various pathogens. For instance, related compounds have demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .
2. Anti-inflammatory Effects
Pyrazole derivatives are often investigated for their anti-inflammatory effects. The structural components of this compound may contribute to modulating inflammatory pathways, making it a candidate for further research in inflammatory diseases .
3. Anticancer Potential
The interaction of heterocyclic compounds with specific enzymes and receptors has been linked to anticancer activity. The unique structure of this compound suggests it may inhibit tumor growth or induce apoptosis in cancer cells through mechanisms similar to other pyrazole derivatives .
The biological activity of this compound likely involves interactions with various molecular targets:
Molecular Targets:
The compound may interact with enzymes, receptors, or other proteins, leading to diverse biological effects such as enzyme inhibition or receptor modulation .
Pathways Involved:
Potential pathways include modulation of signaling cascades involved in inflammation and cell proliferation, as well as interference with microbial metabolism .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Core
Key Observations :
Physicochemical and Pharmacokinetic Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
